An In-depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)ethanone (CAS 18640-58-9): Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(4-Bromo-3-nitrophenyl)ethanone (CAS 18640-58-9): Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 1-(4-Bromo-3-nitrophenyl)ethanone, a key chemical intermediate for professionals in pharmaceutical research, drug development, and synthetic organic chemistry. Moving beyond a simple data sheet, this document elucidates the compound's core characteristics, provides detailed experimental protocols, and explores its synthetic utility, grounding all information in established chemical principles.
Core Molecular Profile and Physicochemical Properties
1-(4-Bromo-3-nitrophenyl)ethanone, also known as 4'-Bromo-3'-nitroacetophenone, is a disubstituted acetophenone derivative. Its structure is characterized by a phenyl ring functionalized with an acetyl group, a bromine atom, and a nitro group. This specific arrangement of functional groups—an electron-withdrawing acetyl group, a deactivating but ortho-, para-directing bromo group, and a strongly deactivating nitro group—dictates its chemical reactivity and makes it a valuable precursor for constructing more complex molecular architectures.[1] The compound typically appears as a very slightly yellow to orange solid, a characteristic often imparted by the nitro aromatic system.
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 18640-58-9 | [2] |
| Molecular Formula | C₈H₆BrNO₃ | [2] |
| Molecular Weight | 244.04 g/mol | [2] |
| IUPAC Name | 1-(4-bromo-3-nitrophenyl)ethanone | [2] |
| Synonyms | 4'-Bromo-3'-nitroacetophenone, 3-Nitro-4-bromoacetophenone | [1][3] |
| Appearance | Solid, very slightly yellow to orange powder | |
| Melting Point | 117-121 °C | |
| Boiling Point | 275.4 °C at 760 mmHg | |
| Solubility | Generally more soluble in organic solvents than in water | |
| Storage | Store at room temperature | [3] |
Synthesis Protocol: Electrophilic Nitration of 4-Bromoacetophenone
The most direct and industrially relevant synthesis of 1-(4-Bromo-3-nitrophenyl)ethanone is the electrophilic aromatic substitution (nitration) of 4-bromoacetophenone. This reaction leverages the directing effects of the substituents on the starting material. The acetyl group is a meta-director, while the bromo group is an ortho-, para-director. The position ortho to the bromine and meta to the acetyl group is C-3, making it the primary site for nitration.
Step-by-Step Methodology
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.
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Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare the nitrating mixture by adding 1.0 equivalent of concentrated nitric acid (65-70%) to 2.0 equivalents of concentrated sulfuric acid (98%). Allow the mixture to cool to room temperature and then chill in an ice bath.
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Reaction Setup: Charge a three-necked round-bottom flask, equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, with 1.0 equivalent of 4-bromoacetophenone.
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Dissolution: Add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material) to the flask and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
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Nitration: Begin the slow, dropwise addition of the cold nitrating mixture to the stirred solution of 4-bromoacetophenone. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. Causality Note: Exceeding this temperature significantly increases the risk of forming dinitrated or other side products and poses a safety hazard due to the exothermic nature of the reaction.
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Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-10 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate as a solid.
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Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This step is critical to remove residual strong acids.
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Purification: The crude product can be purified by recrystallization. Methanol is a suitable solvent for this purpose.[4] Dissolve the crude solid in a minimum amount of hot methanol, filter while hot if necessary to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Filter the purified crystals and dry them under vacuum.
Spectral Analysis and Characterization
Characterization of the final product is essential to confirm its identity and purity. While publicly available, citable, high-resolution spectra are limited, the expected spectral data can be reliably predicted based on the molecular structure.
| Analysis | Expected Data |
| ¹H NMR | ~2.7 ppm (s, 3H): Methyl protons of the acetyl group. ~7.9-8.5 ppm (m, 3H): Aromatic protons. Expect a doublet for the proton at C-5 (ortho to acetyl), a doublet of doublets for the proton at C-6 (between bromo and acetyl), and a doublet for the proton at C-2 (between nitro and acetyl). |
| ¹³C NMR | ~27 ppm: Methyl carbon (CH₃). ~115-140 ppm: Aromatic carbons. Expect 6 distinct signals due to the lack of symmetry. The carbon bearing the bromine (C-4) and the carbon bearing the acetyl group (C-1) will be in this region. ~150 ppm: Aromatic carbon attached to the nitro group (C-3). ~195 ppm: Carbonyl carbon (C=O). |
| FT-IR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch. ~1690-1710: Strong C=O (ketone) stretch. ~1520-1550 & 1340-1360: Strong asymmetric and symmetric NO₂ stretches, respectively. ~1050-1100: C-Br stretch. |
Reactivity and Applications in Drug Discovery
The synthetic value of 1-(4-Bromo-3-nitrophenyl)ethanone lies in the diverse reactivity of its functional groups, which can be addressed sequentially or in concert to build molecular complexity.
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Carbonyl Group Chemistry: The acetyl group's ketone is susceptible to nucleophilic attack, reduction to an alcohol, or can serve as a handle for forming heterocycles like pyrazoles or thiazoles.
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Nitro Group Transformation: The nitro group can be readily reduced to an amine (aniline derivative). This transformation is fundamental in medicinal chemistry, as the resulting 3-amino-4-bromoacetophenone is a versatile building block for synthesizing a wide range of heterocyclic scaffolds, such as quinolines, benzimidazoles, and other structures found in bioactive molecules.
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Aromatic Halogen Chemistry: The bromine atom is a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the core phenyl ring to other fragments of a target molecule.
This strategic combination of functionalities makes the compound an ideal starting point for synthesizing inhibitors of various enzymes or receptor ligands. For instance, brominated aromatic compounds are frequently used as precursors in the development of kinase inhibitors, antivirals, and antibacterial agents.
Quality Control and Analytical Methodology
To ensure the suitability of 1-(4-Bromo-3-nitrophenyl)ethanone for subsequent synthetic steps, particularly in a drug development context, rigorous quality control is necessary. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity.
A typical reverse-phase (RP) HPLC method can be employed for analysis.[5][6]
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Column: C18 stationary phase (e.g., Newcrom R1).
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
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Acid Modifier: A small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid) is typically added to ensure sharp peak shapes.
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Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
The identity of the compound can be confirmed by comparing the retention time to a certified reference standard and by mass spectrometry (MS), which should show the characteristic isotopic pattern for a monobrominated compound.
Safety and Handling
As a laboratory chemical, 1-(4-Bromo-3-nitrophenyl)ethanone must be handled with appropriate care.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Signal Word: Warning.
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Pictogram: GHS07 (Exclamation Mark).
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Minimize dust generation.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
References
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Sabt A, Korycka-Machala M, Kassem AF, et al. Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Des Devel Ther. 2026;20:1-17. [Link]
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PubChem. Compound Summary for CID 87737, 1-(4-Bromo-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Accessed January 9, 2026. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Accessed January 9, 2026. [Link]
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SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. Published May 17, 2018. Accessed January 9, 2026. [Link]
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YouTube. sample 13C NMR spectra of compounds with common functional groups. Published October 7, 2022. Accessed January 9, 2026. [Link]
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NIST. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]
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Oregon State University. 1H NMR Chemical Shift. Accessed January 9, 2026. [Link]
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SIELC Technologies. 1-(4-Bromo-3-nitrophenyl)ethan-1-one. Published May 17, 2018. Accessed January 9, 2026. [Link]
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SpectraBase. 1-(4-Nitrophenyl)ethanone. Accessed January 9, 2026. [Link]
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SpectraBase. 1-(4-Nitrophenyl)ethanone. Accessed January 9, 2026. [Link]
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MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Published September 20, 2024. Accessed January 9, 2026. [Link]
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